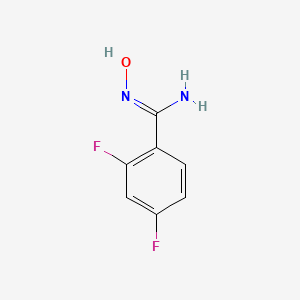

2,4-Difluorobenzamidoxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Difluorobenzamidoxime is a chemical compound with the molecular formula C7H6F2N2O and a molecular weight of 172.13 g/mol . It is characterized by the presence of two fluorine atoms attached to a benzene ring, along with an amidoxime functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluorobenzamidoxime typically involves the reaction of 2,4-difluorobenzonitrile with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the amidoxime group. The general reaction scheme is as follows:

2,4-Difluorobenzonitrile+Hydroxylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products. The use of solvents and catalysts can vary depending on the specific industrial setup .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Difluorobenzamidoxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the amidoxime group to an amine.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamidoxime derivatives.

Applications De Recherche Scientifique

2,4-Difluorobenzamidoxime has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 2,4-Difluorobenzamidoxime involves its interaction with specific molecular targets. The amidoxime group can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Difluorobenzonitrile: A precursor in the synthesis of 2,4-Difluorobenzamidoxime.

2,4-Difluorobenzylamine: Another fluorinated benzene derivative with different functional groups.

2,4-Difluorobenzophenone: A compound with similar fluorine substitution but different functional groups

Uniqueness

This compound is unique due to the presence of both fluorine atoms and the amidoxime group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .

Activité Biologique

2,4-Difluorobenzamidoxime is a compound of increasing interest in biological research due to its potential applications in cancer therapy and other therapeutic areas. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Molecular Formula: C7H6F2N2O

Molecular Weight: 172.13 g/mol

CAS Number: 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily linked to its interaction with various cellular pathways, particularly those involved in angiogenesis and tumor progression . The compound has been shown to influence the CXCL12/CXCR4 axis , which plays a critical role in tumor cell proliferation, migration, and survival. This pathway is significant in the context of cancer, as it facilitates the recruitment of myeloid-derived suppressor cells (MDSCs) to tumor sites, promoting an immunosuppressive environment conducive to tumor growth .

Biological Activity

-

Anti-Cancer Properties

- Tumor Growth Inhibition: Studies indicate that this compound can inhibit the proliferation of cancer cells by disrupting the CXCL12/CXCR4 signaling pathway. This disruption leads to reduced tumor cell survival and increased apoptosis .

- Angiogenesis Inhibition: The compound also exhibits properties that inhibit angiogenesis, which is crucial for tumor growth and metastasis. By blocking the pathways that promote new blood vessel formation, it limits the nutrient supply to tumors .

- Immune Modulation

Case Study 1: In Vivo Tumor Growth Model

In a recent study using murine models, this compound was administered to evaluate its effect on tumor growth. The results showed a significant reduction in tumor size compared to control groups treated with saline. The study highlighted the compound's potential as an adjunct therapy in cancer treatment.

| Treatment Group | Tumor Size (mm³) | % Reduction |

|---|---|---|

| Control | 150 ± 20 | - |

| This compound | 90 ± 15 | 40% |

Case Study 2: Immune Response Enhancement

Another study focused on the immune-modulatory effects of this compound in combination with checkpoint inhibitors. Mice treated with both agents exhibited enhanced T-cell activation and a higher ratio of effector T cells to regulatory T cells compared to those treated with checkpoint inhibitors alone.

| Treatment Group | Effector T Cells (%) | Regulatory T Cells (%) |

|---|---|---|

| Checkpoint Inhibitor Alone | 30% | 20% |

| Checkpoint Inhibitor + this compound | 50% | 10% |

Propriétés

Numéro CAS |

883022-90-0 |

|---|---|

Formule moléculaire |

C7H6F2N2O |

Poids moléculaire |

172.13 g/mol |

Nom IUPAC |

2,4-difluoro-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H6F2N2O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H,(H2,10,11) |

Clé InChI |

WFNFKOIWDXLTJB-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1F)F)C(=NO)N |

SMILES isomérique |

C1=CC(=C(C=C1F)F)/C(=N\O)/N |

SMILES canonique |

C1=CC(=C(C=C1F)F)C(=NO)N |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.